Cbz-4-Methyl-D-Phenylalanine

Peptide Synthesis Biocatalysis Chiral Chemistry

Cbz-4-Methyl-D-Phenylalanine is a chiral, non-natural D-amino acid building block engineered for peptide and peptidomimetic synthesis. The Cbz protecting group ensures orthogonal compatibility with both Fmoc- and Boc-based SPPS strategies, enabling selective amine deprotection. D-stereochemistry confers resistance to common proteases, significantly prolonging peptide half-life in vivo. The 4-methyl substituent enhances hydrophobicity and steric bulk, promoting secondary structures critical for high-affinity target binding. Unlike generic alternatives (Cbz-D-phenylalanine or Fmoc-protected variants), this precise combination of stereochemistry, protection, and ring substitution is essential for applications demanding metabolic stability and conformational control. Standard commercial purity: ≥98%. Inquire now for bulk quantities.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B1646914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4-Methyl-D-Phenylalanine
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m1/s1
InChIKeyCSDULTGTPASESO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-4-Methyl-D-Phenylalanine: A Key Chiral Building Block for Peptide Synthesis and Drug Discovery


Cbz-4-Methyl-D-Phenylalanine is a protected, non-natural D-amino acid derivative characterized by a carbobenzyloxy (Cbz) protecting group and a 4-methyl substituent on the phenyl ring. Its molecular formula is C18H19NO4 with a molecular weight of 313.3 g/mol . This compound serves as a fundamental chiral building block in modern chemical synthesis, primarily for constructing peptides and peptidomimetics with enhanced stability and specific biological activities . The D-stereochemistry and the 4-methyl modification are critical for altering peptide conformation and resistance to enzymatic degradation, making it a valuable tool in drug discovery and chemical biology . Typical commercial purity is specified at 95% .

Why Cbz-4-Methyl-D-Phenylalanine Cannot Be Substituted by Common Analogs in Critical Applications


Generic substitution of Cbz-4-Methyl-D-Phenylalanine is not feasible due to the precise combination of its protecting group, stereochemistry, and ring substitution, each of which plays a critical and independent role in the compound's function. While Cbz-D-phenylalanine lacks the 4-methyl group, altering its hydrophobicity and potential for steric interactions . Conversely, Cbz-4-Methyl-L-phenylalanine possesses the opposite stereochemistry, leading to a different 3D conformation and biological recognition . Alternative protecting groups like Fmoc or Boc provide different deprotection orthogonality and compatibility with synthesis schemes . Therefore, the specific architecture of Cbz-4-Methyl-D-Phenylalanine is essential for applications requiring D-configuration stability, a Cbz-protected amine for specific deprotection sequences, and the precise steric and electronic environment conferred by the 4-methyl group.

Quantifiable Differentiation of Cbz-4-Methyl-D-Phenylalanine: Evidence for Scientific Selection


Enantiomeric Excess (ee) Benchmarks for D-Phenylalanine Derivative Synthesis

The synthesis of D-phenylalanine derivatives, including those with electron-donating substituents like the 4-methyl group, can be achieved with high stereochemical fidelity using engineered biocatalytic cascades. Studies demonstrate that such processes can yield D-configured products with an enantiomeric excess (ee) ranging from 90% to over 99% . This high ee is critical for ensuring the biological activity and minimizing off-target effects of the final peptide or drug molecule.

Peptide Synthesis Biocatalysis Chiral Chemistry

Protecting Group Strategy: Cbz vs. Fmoc and Boc Orthogonality

The Cbz protecting group offers distinct chemical orthogonality compared to the Fmoc and Boc groups. Cbz is stable to the basic conditions used for Fmoc deprotection but is readily removed by catalytic hydrogenolysis or strong acid [1]. In contrast, Boc is acid-labile and Fmoc is base-labile [1]. This allows for selective deprotection in complex synthetic routes where multiple protecting groups are employed simultaneously.

Solid-Phase Peptide Synthesis SPPS Protecting Group Chemistry

Inhibitory Activity of Cbz-Amino Acid Derivatives on Glutamine Synthetase

Cbz-derivatives of aromatic amino acids, such as Cbz-L-phenylalanine, are known to markedly inhibit ovine brain glutamine synthetase [1]. While specific data for Cbz-4-Methyl-D-Phenylalanine is not available, the presence of an additional aromatic group, like the 4-methylphenyl group, is associated with strong inhibition of the enzyme's γ-glutamyl transfer activity [1].

Enzyme Inhibition Glutamine Synthetase CNS Research

Validated Application Scenarios for Procuring Cbz-4-Methyl-D-Phenylalanine


Synthesis of Protease-Resistant Peptide Therapeutics

The D-stereochemistry of Cbz-4-Methyl-D-Phenylalanine confers resistance to enzymatic degradation by common proteases that are specific for L-amino acids. Incorporating this building block into peptide-based drugs can significantly enhance their metabolic stability and prolong their half-life in vivo .

Construction of Orthogonally Protected Peptide Libraries

The Cbz group provides an orthogonal protection strategy that is compatible with both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the amino terminus for subsequent coupling steps while other protecting groups remain intact, a critical requirement for building complex peptide libraries .

Development of Conformationally Constrained Peptidomimetics

The 4-methyl substitution on the phenyl ring introduces steric bulk and increased hydrophobicity. This modification can be strategically used to influence the secondary structure of peptides, promoting specific turns or stabilizing particular conformations that are essential for high-affinity target binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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